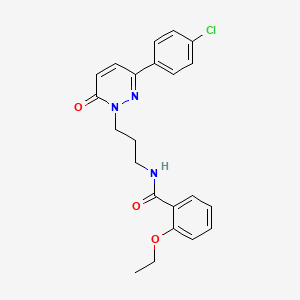

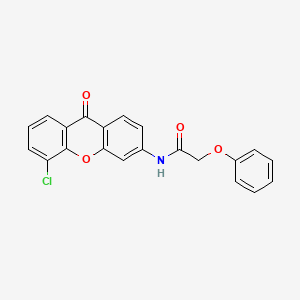

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related phenoxyacetamide derivatives often involves multi-step chemical reactions, starting from basic aromatic compounds or acids, proceeding through esterification, acetylation, or other functional group transformations. For example, Rashid et al. (2021) demonstrated the synthesis of novel phenoxyacetamide derivatives through interactions of specific precursor compounds, yielding various derivatives with potential insecticidal activity (Rashid et al., 2021). These synthetic routes typically involve catalysis and the use of reagents that introduce the desired functional groups onto the aromatic ring or the backbone of the molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide is elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. The crystal structure can be determined by X-ray crystallography, providing detailed insights into the molecular geometry, bond lengths, angles, and the overall conformation of the molecule. Prabhuswamy et al. (2015) characterized a related compound's structure through comprehensive spectroscopic analysis, highlighting the importance of these techniques in understanding the molecular framework and confirming the identity of synthesized compounds (Prabhuswamy et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of phenoxyacetamide derivatives, including potential compounds like N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide, involves their interaction with various reagents and conditions that can lead to further functionalization or transformation. These reactions are crucial for exploring the chemical space around these molecules for enhanced biological activity or material properties. Duan et al. (2014) discussed a Rh(III)-catalyzed coupling reaction as an example of how specific bonds can be formed under certain conditions, demonstrating the versatility of these compounds in synthetic chemistry (Duan et al., 2014).

Aplicaciones Científicas De Investigación

Development of Novel Fluorescence Probes

A study by Setsukinai et al. (2003) developed novel fluorescence probes, notably 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its analogs, to detect selectively highly reactive oxygen species (hROS) and distinguish specific species. These probes, including derivatives of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide, demonstrate a capacity for sensitive detection of reactive oxygen species in biological systems, with potential applications in studying the roles of hROS in biological and chemical processes (Setsukinai et al., 2003).

Synthesis as Potential Insecticidal Agents

Research by Rashid et al. (2021) synthesized novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives through various chemical reactions. These derivatives were evaluated for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. The study indicated that certain derivatives exhibited excellent insecticidal properties, highlighting the potential application of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide analogs in agricultural pest control (Rashid et al., 2021).

Environmental Detection and Analysis

Wintersteiger et al. (1999) developed a highly selective and sensitive method for determining trace levels of chlorophenoxy acids, a class of compounds related to N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide, in ground and drinking water using high-performance liquid chromatography with electrochemical detection. This method addresses the need for environmental monitoring of such pesticides, indicating the relevance of these compounds in environmental science and public health (Wintersteiger et al., 1999).

Propiedades

IUPAC Name |

N-(5-chloro-9-oxoxanthen-3-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO4/c22-17-8-4-7-16-20(25)15-10-9-13(11-18(15)27-21(16)17)23-19(24)12-26-14-5-2-1-3-6-14/h1-11H,12H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEDCQPUYVEXHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2494827.png)

![Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2494829.png)

![3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2494832.png)

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2494833.png)

![1-Morpholin-4-yl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2494834.png)

![4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2494837.png)

![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2494842.png)

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2494846.png)

![3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2494847.png)